molecular formula C17H21BN2O3 B8171118 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine

Cat. No.: B8171118
M. Wt: 312.2 g/mol
InChI Key: SKIKLWAFRNIFSR-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine: is a complex organic compound that features a pyrimidine ring substituted with a boronate ester and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Introduction of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Boronate Ester Formation: The boronate ester is usually formed by reacting the pyrimidine derivative with a boronic acid or boronate ester under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine: can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The tolyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydropyrimidines.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine: has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the tolyloxy group.

    2-(m-Tolyloxy)pyrimidine: Lacks the boronate ester group.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenoxypyrimidine: Contains a phenoxy group instead of a tolyloxy group.

Uniqueness

The presence of both the boronate ester and the tolyloxy group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyloxy)pyrimidine

Properties

IUPAC Name

2-(3-methylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O3/c1-12-7-6-8-14(9-12)21-15-19-10-13(11-20-15)18-22-16(2,3)17(4,5)23-18/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIKLWAFRNIFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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